molecular formula C10H14INO2 B4913053 Ethyl 4-iodo-1,3,5-trimethylpyrrole-2-carboxylate

Ethyl 4-iodo-1,3,5-trimethylpyrrole-2-carboxylate

Cat. No.: B4913053
M. Wt: 307.13 g/mol
InChI Key: BEBDOJZQTSOQLX-UHFFFAOYSA-N
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Description

Ethyl 4-iodo-1,3,5-trimethylpyrrole-2-carboxylate is a chemical compound with the molecular formula C10H14INO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-iodo-1,3,5-trimethylpyrrole-2-carboxylate typically involves the iodination of a pyrrole derivative. One common method includes the reaction of 1,3,5-trimethylpyrrole-2-carboxylate with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve similar iodination reactions with optimized conditions for higher yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of the corresponding ethyl 4-hydro-1,3,5-trimethylpyrrole-2-carboxylate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of ethyl 4-substituted-1,3,5-trimethylpyrrole-2-carboxylates.

    Oxidation: Formation of oxidized pyrrole derivatives.

    Reduction: Formation of ethyl 4-hydro-1,3,5-trimethylpyrrole-2-carboxylate.

Scientific Research Applications

Ethyl 4-iodo-1,3,5-trimethylpyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of functionalized pyrrole derivatives.

Mechanism of Action

The mechanism of action of Ethyl 4-iodo-1,3,5-trimethylpyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific context of its use.

Comparison with Similar Compounds

  • Ethyl 4-bromo-1,3,5-trimethylpyrrole-2-carboxylate
  • Ethyl 4-chloro-1,3,5-trimethylpyrrole-2-carboxylate
  • Ethyl 4-fluoro-1,3,5-trimethylpyrrole-2-carboxylate

Comparison: Ethyl 4-iodo-1,3,5-trimethylpyrrole-2-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its bromo, chloro, and fluoro counterparts. The larger atomic radius and higher polarizability of iodine make it a more versatile intermediate for further chemical transformations.

Properties

IUPAC Name

ethyl 4-iodo-1,3,5-trimethylpyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14INO2/c1-5-14-10(13)9-6(2)8(11)7(3)12(9)4/h5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBDOJZQTSOQLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1C)C)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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